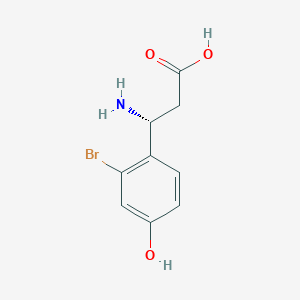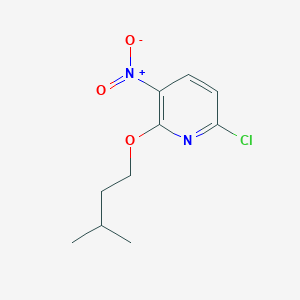
6-Chloro-2-(isopentyloxy)-3-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(isopentyloxy)-3-nitropyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position, an isopentyloxy group at the 2-position, and a nitro group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(isopentyloxy)-3-nitropyridine typically involves the following steps:
Starting Material: The synthesis begins with 6-chloropyridine-3-carboxylic acid.
Esterification: The carboxylic acid group is esterified using an alcohol, such as isopentanol, in the presence of an acid catalyst to form the corresponding ester.
Nitration: The ester is then nitrated using a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Hydrolysis: The ester is hydrolyzed to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and esterification processes, which allow for better control over reaction conditions and improved yields.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-(isopentyloxy)-3-nitropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The isopentyloxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of 6-substituted derivatives depending on the nucleophile used.
Reduction: Formation of 6-Chloro-2-(isopentyloxy)-3-aminopyridine.
Oxidation: Formation of 6-Chloro-2-(isopentyloxy)-3-pyridinecarboxylic acid.
Aplicaciones Científicas De Investigación
6-Chloro-2-(isopentyloxy)-3-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Agrochemicals: It is used in the development of herbicides and pesticides due to its ability to interfere with biological pathways in plants and pests.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-(isopentyloxy)-3-nitropyridine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitro group can participate in redox reactions, while the chlorine and isopentyloxy groups can influence the compound’s lipophilicity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-2-(2-cyanophenoxy)quinoxaline: Similar in structure but with a quinoxaline ring and a cyano group.
6-Chloro-2-fluoropurine: Contains a purine ring and a fluorine atom instead of an isopentyloxy group.
6-Chloro-2-hydroxypyridine: Similar pyridine ring but with a hydroxyl group instead of an isopentyloxy group.
Uniqueness
6-Chloro-2-(isopentyloxy)-3-nitropyridine is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the isopentyloxy group enhances its lipophilicity, while the nitro group provides a site for redox reactions, making it versatile for various applications.
Propiedades
Fórmula molecular |
C10H13ClN2O3 |
|---|---|
Peso molecular |
244.67 g/mol |
Nombre IUPAC |
6-chloro-2-(3-methylbutoxy)-3-nitropyridine |
InChI |
InChI=1S/C10H13ClN2O3/c1-7(2)5-6-16-10-8(13(14)15)3-4-9(11)12-10/h3-4,7H,5-6H2,1-2H3 |
Clave InChI |
MQICHDCNJXCIEX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOC1=C(C=CC(=N1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


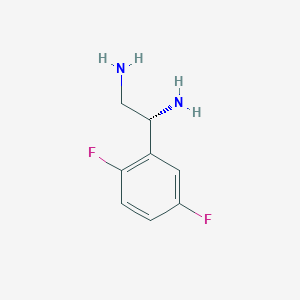
![6-Chloro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B15236090.png)
![(1-Trityl-1H-pyrazolo[4,3-C]pyridin-3-YL)methanol](/img/structure/B15236092.png)
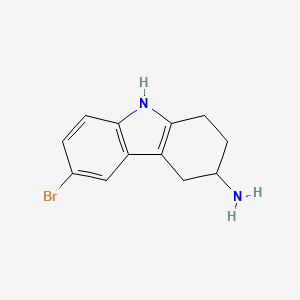
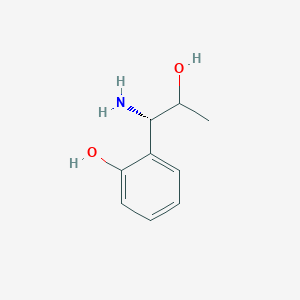

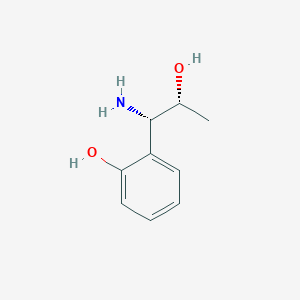
![2-(2,2',5-Trioxospiro[imidazolidine-4,3'-indolin]-1-YL)acetic acid](/img/structure/B15236116.png)
![(1R,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15236124.png)
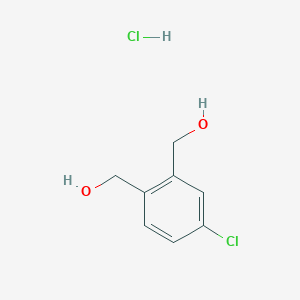

![3-(4-Hydroxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15236152.png)

